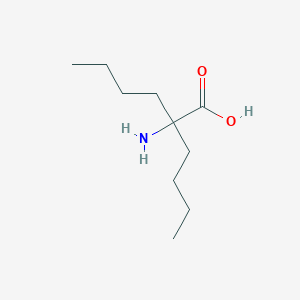

2-Amino-2-butylhexanoic acid

Overview

Description

2-Amino-2-butylhexanoic acid is a type of amino acid. Amino acids are colorless, crystalline substances . This particular amino acid has a molecular formula of C10H21NO2. It is not intended for human or veterinary use and is used only for research.

Synthesis Analysis

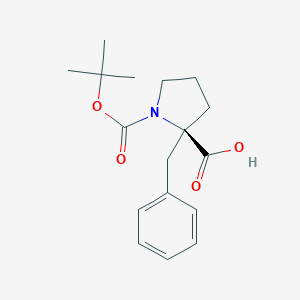

The synthesis of β2,2-amino acids, such as 2-Amino-2-butylhexanoic acid, has been a topic of research. A two-step protocol for the modular synthesis of β2- and α-quaternary β2,2-amino acid derivatives has been reported . The key steps are a photocatalytic hydroalkylation reaction, followed by an oxidative functionalisation .Molecular Structure Analysis

The molecular weight of 2-Amino-2-butylhexanoic acid is 187.28 g/mol. The analysis methods for amino acids include thin-layer chromatography, high-performance liquid chromatography, liquid chromatography–mass spectrometer, gas chromatography–mass spectrometry, capillary electrophoresis, nuclear magnetic resonance, and amino acid analyzer analysis .Chemical Reactions Analysis

The chemical reactions of amino acids are important for identification and analysis of amino acids in protein . Acid-base reactions in aqueous solutions are some of the most important processes in chemical and biological systems .Physical And Chemical Properties Analysis

Amino acids are non-volatile crystalline solids, which melt or decompose at fairly high temperatures . They possess high dielectric constants and high dipole moment, reflecting the discrete separation of positive and negative charges in their dipolar ionic forms .Scientific Research Applications

Structural Modification of Natural Products

Amino acids, including 2-Amino-2-butylhexanoic acid, are used in the structural modification of natural products . They are highly soluble in water and have a wide range of activities. The introduction of amino acids into natural products is expected to improve the performance of these products and minimize their adverse effects .

Drug Synthesis

The structures of amino acids are simple and diverse, and their pharmacological activities are extensive. These features are commonly employed in drug synthesis . For instance, researchers have attempted the synthesis of several ligustrazine-betulinic acid (TBA) amino acid derivatives by introducing several amino acids to the C3 of TBA to enhance its antitumor activities and tumor targeting .

Medicinal Chemistry

2-Amino-2-butylhexanoic acid exhibits intriguing properties in scientific research. Its unique structure makes it a promising candidate for drug development, particularly in the field of medicinal chemistry.

Protein Synthesis

Amino acids are the basic units of proteins and the primary substance supporting biological life activities . They play very important roles and are essential organic molecules in any organism .

Metabolism

Amino acids, including 2-Amino-2-butylhexanoic acid, play roles in metabolism . They are closely related to the activities of a living body .

Neurotransmission

Amino acids also play roles in neurotransmission . They are essential for the proper functioning of the nervous system .

Future Directions

Mechanism of Action

Mode of Action

The mode of action of 2-Amino-2-butylhexanoic acid is also not well-studied. Amino acids generally function as building blocks of proteins, neurotransmitters, or precursors for various molecules in the body. They can also influence the activity of certain enzymes and receptors .

Biochemical Pathways

Amino acids are involved in numerous biochemical pathways. They can be synthesized or degraded through various metabolic pathways, often involving transamination or deamination reactions

Pharmacokinetics

Amino acids generally have unique pharmacokinetic characteristics compared to large proteins or small molecule drugs . They usually undergo extensive proteolytic cleavage, resulting in short plasma half-lives .

Result of Action

Amino acids can influence protein synthesis, neurotransmission, and various metabolic processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of amino acids. Factors such as pH, temperature, and the presence of other molecules can affect the stability and activity of amino acids . .

properties

IUPAC Name |

2-amino-2-butylhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO2/c1-3-5-7-10(11,9(12)13)8-6-4-2/h3-8,11H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAITYLFVJGDODP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CCCC)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50226874 | |

| Record name | alpha,alpha-Di-n-butylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50226874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-2-butylhexanoic acid | |

CAS RN |

7597-66-2 | |

| Record name | alpha,alpha-Di-n-butylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007597662 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7597-66-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42318 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | alpha,alpha-Di-n-butylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50226874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Amino-4-bromophenyl)disulfanyl]-5-bromoaniline](/img/structure/B112918.png)